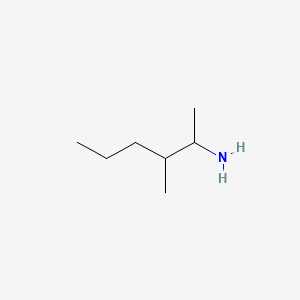
Cys-gln-asp-ser-glu-thr-arg-thr-phe-tyr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé Cys-gln-asp-ser-glu-thr-arg-thr-phe-tyr est un peptide constitué de dix acides aminés : cystéine, glutamine, acide aspartique, sérine, acide glutamique, thréonine, arginine, thréonine, phénylalanine et tyrosine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de Cys-gln-asp-ser-glu-thr-arg-thr-phe-tyr implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :
Couplage : Chaque acide aminé est activé et couplé à la chaîne peptidique liée à la résine.
Déprotection : Les groupes protecteurs des acides aminés sont éliminés pour permettre la réaction de couplage suivante.
Clivage : Le peptide terminé est clivé de la résine et purifié.
Méthodes de production industrielle
La production industrielle de peptides comme This compound utilise souvent des synthétiseurs peptidiques automatisés, qui rationalisent le processus SPPS. Ces machines peuvent gérer la production à grande échelle, garantissant une grande pureté et un rendement élevé du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Cys-gln-asp-ser-glu-thr-arg-thr-phe-tyr : peut subir diverses réactions chimiques, notamment :
Oxydation : Le résidu cystéine peut former des ponts disulfure.
Réduction : Les ponts disulfure peuvent être réduits en groupes thiol libres.
Substitution : Les résidus d’acides aminés peuvent être modifiés ou substitués pour modifier les propriétés du peptide.
Réactifs et conditions courants
Oxydation : Le peroxyde d’hydrogène ou l’iode peuvent être utilisés pour oxyder les résidus cystéine.
Réduction : Le dithiothréitol (DTT) ou le β-mercaptoéthanol peuvent réduire les ponts disulfure.
Substitution : Des réactifs spécifiques comme les esters de N-hydroxysuccinimide (NHS) peuvent être utilisés pour la substitution d’acides aminés.
Principaux produits
Les principaux produits de ces réactions comprennent des peptides modifiés avec des propriétés structurales ou fonctionnelles modifiées, telles qu’une stabilité accrue ou une activité biologique améliorée .
Applications de recherche scientifique
This compound : a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.
Biologie : Étudié pour son rôle dans les interactions protéine-protéine et les voies de signalisation cellulaire.
Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment l’administration de médicaments et comme biomarqueur de certaines maladies.
Industrie : Utilisé dans le développement de matériaux à base de peptides et comme composant dans les formulations cosmétiques.
Applications De Recherche Scientifique
Cys-gln-asp-ser-glu-thr-arg-thr-phe-tyr: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.
Mécanisme D'action
Le mécanisme d’action de Cys-gln-asp-ser-glu-thr-arg-thr-phe-tyr implique son interaction avec des cibles moléculaires et des voies spécifiques. Le peptide peut se lier aux récepteurs de surface cellulaire, déclenchant des cascades de signalisation intracellulaires qui régulent diverses fonctions cellulaires. La présence d’acides aminés comme l’arginine et la tyrosine contribue à son affinité de liaison et à sa spécificité .
Comparaison Avec Des Composés Similaires
Composés similaires
Cys-gln-asp-ser-glu-thr-arg-thr-phe : Un peptide plus court manquant de la tyrosine terminale.
Cys-gln-asp-ser-glu-thr-arg-thr-phe-tyr-lys : Un peptide étendu avec un résidu lysine supplémentaire.
Unicité
This compound : est unique en raison de sa séquence spécifique, qui confère des propriétés structurales et fonctionnelles distinctes. La présence de cystéine permet la formation de ponts disulfure, tandis que la combinaison de résidus hydrophiles et hydrophobes contribue à sa polyvalence dans diverses applications .
Propriétés
IUPAC Name |
4-[[2-[[2-[[5-amino-2-[(2-amino-3-sulfanylpropanoyl)amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H76N14O20S/c1-24(68)40(66-45(79)32(15-17-38(72)73)59-48(82)36(22-67)64-47(81)34(21-39(74)75)61-43(77)31(14-16-37(54)71)58-42(76)29(53)23-87)49(83)60-30(9-6-18-57-52(55)56)44(78)65-41(25(2)69)50(84)62-33(19-26-7-4-3-5-8-26)46(80)63-35(51(85)86)20-27-10-12-28(70)13-11-27/h3-5,7-8,10-13,24-25,29-36,40-41,67-70,87H,6,9,14-23,53H2,1-2H3,(H2,54,71)(H,58,76)(H,59,82)(H,60,83)(H,61,77)(H,62,84)(H,63,80)(H,64,81)(H,65,78)(H,66,79)(H,72,73)(H,74,75)(H,85,86)(H4,55,56,57) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDYPQVEKZEDRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CS)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H76N14O20S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1249.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-3-{[1,1'-biphenyl]-4-yloxy}propan-2-ol](/img/structure/B12115287.png)

![Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B12115299.png)

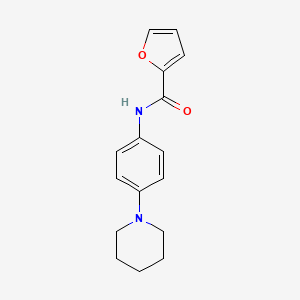
![5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-thiol](/img/structure/B12115326.png)
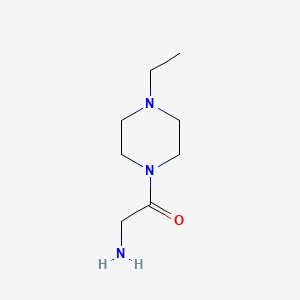

![3,4-dichlorophenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B12115346.png)
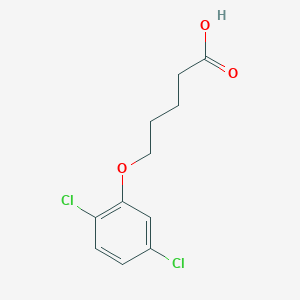
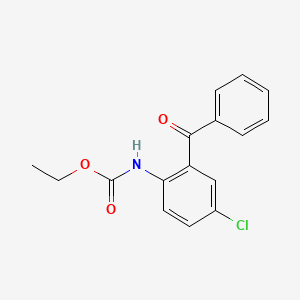
![[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]cyclopentylamine](/img/structure/B12115364.png)

